molecular formula C9H10FNO2 B14795763 3-Amino-5-fluoro-2,4-dimethylbenzoic acid

3-Amino-5-fluoro-2,4-dimethylbenzoic acid

Cat. No.: B14795763
M. Wt: 183.18 g/mol
InChI Key: NUVINHAUEVGEAV-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2,4-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, fluoro, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2,4-dimethylbenzoic acid can be achieved through several synthetic routes One common method involves the nitration of 2,4-dimethylbenzoic acid, followed by reduction and fluorination The nitration step introduces a nitro group, which is then reduced to an amino group

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-fluoro-2,4-dimethylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,4-dimethylbenzoic acid: Lacks the fluoro group, which affects its reactivity and applications.

    5-Fluoro-2,4-dimethylbenzoic acid: Lacks the amino group, resulting in different chemical properties and uses.

    2,4-Dimethylbenzoic acid: Lacks both the amino and fluoro groups, making it less versatile in chemical reactions.

Uniqueness

3-Amino-5-fluoro-2,4-dimethylbenzoic acid is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-amino-5-fluoro-2,4-dimethylbenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-4-6(9(12)13)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13)

InChI Key

NUVINHAUEVGEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)F)C)N

Origin of Product

United States

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